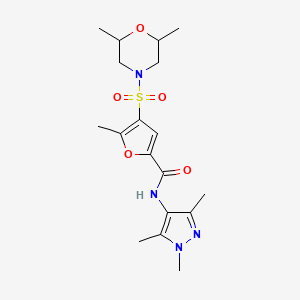
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H26N4O5S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. For instance, compounds incorporating furan rings, such as pyrazoline benzensulfonamides, have been studied for their potential as carbonic anhydrase and acetylcholinesterase inhibitors, showing low cytotoxicity and potential for development into novel therapeutic agents (Ozmen Ozgun et al., 2019). Such studies underscore the importance of furan derivatives in drug design and development, suggesting that the compound could be explored for similar biological activities.
Antiprotozoal and Antimicrobial Applications
The search for new antiprotozoal and antimicrobial agents is a critical area of pharmaceutical research. Compounds featuring furan and pyrazole scaffolds have shown promise in this domain. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004). These findings highlight the therapeutic potential of incorporating furan and pyrazole components into new compounds.
Synthetic Methodologies and Chemical Transformations
Research on synthetic methodologies involving furan derivatives also contributes to the development of novel compounds with potential scientific applications. The Acid-catalyzed Reaction of the 2-Oxabicyclo[4.1.0]hept-3-en-5-one System leading to isomerization into 2-Furylacetone Derivatives presents an example of the chemical transformations that furan-containing compounds can undergo, providing a basis for synthesizing diverse molecules with potential utility in various scientific fields (Yamaoka et al., 1980).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-(1,3,5-trimethylpyrazol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-10-8-22(9-11(2)26-10)28(24,25)16-7-15(27-14(16)5)18(23)19-17-12(3)20-21(6)13(17)4/h7,10-11H,8-9H2,1-6H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCRDEMRKDAHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=C(N(N=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

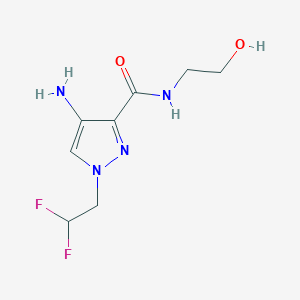
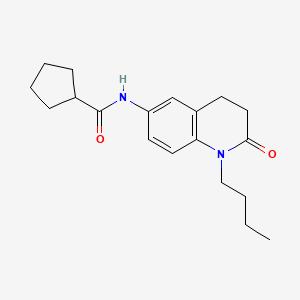
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443001.png)
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)
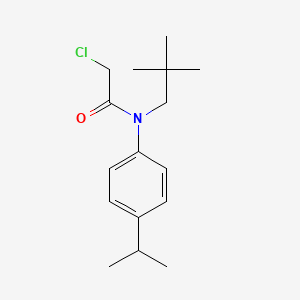
![5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one](/img/structure/B2443005.png)
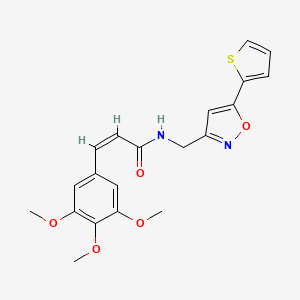
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2443007.png)
![ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2443009.png)
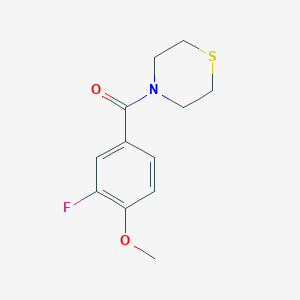
![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)
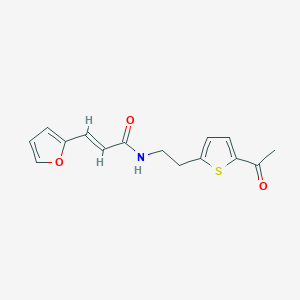
![2-cyclopentyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2443018.png)